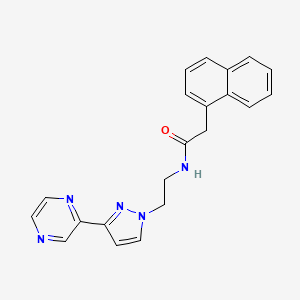

2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a naphthalen-1-yl group and a pyrazin-2-yl-substituted pyrazole moiety. Its structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c27-21(14-17-6-3-5-16-4-1-2-7-18(16)17)24-11-13-26-12-8-19(25-26)20-15-22-9-10-23-20/h1-10,12,15H,11,13-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUBDOFEOUVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, a compound featuring a naphthalene moiety linked to a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 357.4 g/mol. The structure includes a naphthalene ring and a pyrazole ring, which are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 2034548-64-4 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some active derivatives were found to be as low as 0.22 μg/mL, indicating strong antibacterial activity .

Additionally, the compound's ability to inhibit biofilm formation in bacteria suggests its potential use in treating chronic infections where biofilm formation is a concern .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The compound's structural features allow it to interact with inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines in cell cultures .

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and cytotoxicity assays. Compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells (A549). IC50 values reported for related compounds suggest significant cytotoxic effects at low concentrations .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can be attributed to the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins .

Case Studies and Research Findings

Several research articles have highlighted the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : A study assessing various pyrazole derivatives found that those with structural similarities exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .

- Anti-tubercular Activity : Research focused on substituted pyrazole derivatives indicated that certain compounds displayed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

- Cytotoxicity Studies : In vitro cytotoxicity assessments revealed that compounds similar to the target compound showed IC50 values indicating effective inhibition of cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole, including compounds similar to 2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant anticancer properties. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have demonstrated activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety are recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess similar properties, making it a candidate for further investigation in the treatment of inflammatory diseases .

Neuropharmacological Applications

Cognitive Enhancement

Emerging evidence suggests that certain pyrazole derivatives can enhance cognitive functions and exhibit neuroprotective effects. The compound's structure may allow it to interact with neurotransmitter systems, potentially improving memory and learning processes. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Material Science Applications

Organic Electronics

The naphthalene component of the compound is significant in the field of organic electronics due to its favorable electronic properties. Compounds like this compound can be explored as organic semiconductors or as components in organic light-emitting diodes (OLEDs). Their ability to form stable thin films and exhibit charge transport properties makes them suitable candidates for further research in this domain .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions typically starting from naphthalene derivatives and pyrazole precursors. The synthetic route often employs methods such as:

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the naphthalene and pyrazole linkage.

- Functionalization: Modifying the acetamide group to enhance solubility and bioactivity.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Pharmacological Implications

- Pyrazine vs. Triazole : Pyrazine’s nitrogen-rich structure (as in ) may enhance binding to metalloenzymes or nucleic acids compared to triazoles, which are more commonly used in antimicrobial agents .

- Naphthalen-1-yl vs.

- Acetamide Linker : The ethylacetamide spacer in the target compound may improve solubility and conformational flexibility relative to rigid backbones (e.g., cyclopentyl in ) .

Key Data Comparison

Q & A

Q. What are the standard synthetic routes for 2-(naphthalen-1-yl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how can reaction yields be optimized?

The compound is synthesized via multi-step reactions involving 1,3-dipolar cycloaddition and condensation. For example, 1,3-dipolar cycloaddition between azides and alkynes (e.g., copper-catalyzed click chemistry) is a key step, as demonstrated in the synthesis of structurally related triazole-acetamide derivatives . Optimization strategies include:

- Catalyst selection : Copper diacetate (10 mol%) in a tert-BuOH:H₂O (3:1) solvent system improves regioselectivity and reduces side reactions.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) monitors reaction progress .

- Work-up : Crude products are recrystallized in ethanol to enhance purity (>90% yield in some cases) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretching at ~3260 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., triazole protons at δ 8.36 ppm, naphthalene aromatic protons at δ 7.20–8.61 ppm) . ¹³C NMR confirms carbonyl (δ ~165 ppm) and pyrazine/pyrazole carbons .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) and molecular docking predict electronic properties and target binding. For example:

- Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways .

- Molecular modeling : Pyrazine and pyrazole moieties are modeled for π-π stacking and hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Feedback loops : Experimental data (e.g., IC₅₀ values) refine computational models to prioritize derivatives .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies may arise from assay conditions or substituent effects. Methodological approaches include:

- Dose-response curves : Validate activity thresholds (e.g., anticonvulsant efficacy in rodent models) .

- SAR studies : Compare nitro- vs. methoxy-substituted phenyl groups on acetamide derivatives to isolate electronic vs. steric effects .

- Meta-analysis : Cross-reference spectral and bioactivity data from independent studies to identify outliers .

Q. How can regioselectivity challenges in functionalizing the pyrazine and naphthalene rings be addressed?

- Directing groups : Use protecting groups (e.g., tert-butyl) to control substitution sites during cycloaddition .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Catalytic systems : Copper(I) iodide improves selectivity in triazole formation compared to Cu(OAc)₂ .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing heterogeneous reaction yield data?

- Design of Experiments (DoE) : Taguchi or Box-Behnken designs optimize variables (e.g., temperature, catalyst loading) .

- Multivariate analysis : Principal Component Analysis (PCA) correlates spectral purity with reaction conditions .

Q. How should researchers handle stability issues during long-term storage of acetamide derivatives?

- Lyophilization : Freeze-drying under argon prevents hydrolysis of the acetamide group .

- Analytical monitoring : Periodic ¹H NMR checks (e.g., every 3 months) detect degradation (e.g., loss of NH proton signal) .

Methodological Tables

| Parameter | Optimized Condition | Evidence Source |

|---|---|---|

| Catalyst for cycloaddition | Cu(OAc)₂ (10 mol%) in tert-BuOH:H₂O | |

| Recrystallization solvent | Ethanol | |

| TLC mobile phase | Hexane:ethyl acetate (8:2) | |

| Stability storage | Argon atmosphere, -20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.